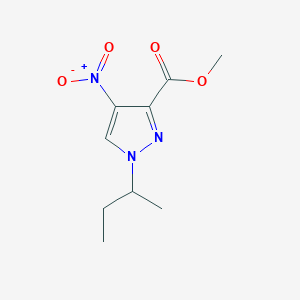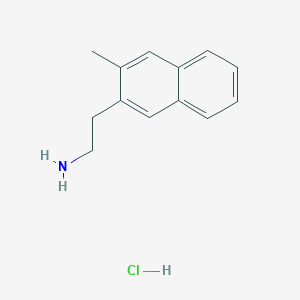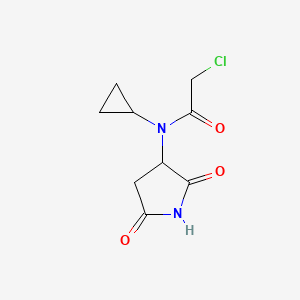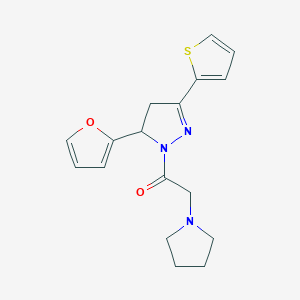
methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate (MBNPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. MBNPC belongs to the family of pyrazole derivatives, which have been extensively studied for their diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have insecticidal and fungicidal properties, which could be useful in the development of new pesticides.
Advantages and Limitations for Lab Experiments
One of the advantages of methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate is its relatively simple synthesis method, which allows for the production of high-purity samples. This compound is also stable under a range of conditions, making it suitable for use in various experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another area of interest is the investigation of the insecticidal and fungicidal properties of this compound, which could lead to the development of new pesticides. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized by the reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with sec-butylamine and methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields this compound in high purity.
Scientific Research Applications
Methyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, this compound has been investigated for its insecticidal and fungicidal properties, which could be useful in the development of new pesticides. In industry, this compound has been studied for its potential use as a corrosion inhibitor, due to its ability to form a protective film on metal surfaces.
properties
IUPAC Name |
methyl 1-butan-2-yl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-6(2)11-5-7(12(14)15)8(10-11)9(13)16-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJYNVEDNWAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)





![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)
![methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2910343.png)

![3,4-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2910347.png)

![2,5-dichloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2910349.png)